![molecular formula C14H12N4O2 B4305187 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4305187.png)
2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
Overview
Description
2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide, also known as POA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. POA is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and proliferation. In cancer cells, 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In Alzheimer's disease, 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been found to inhibit the aggregation of amyloid-beta peptides by binding to specific sites on the peptides.
Biochemical and Physiological Effects:
2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of gene expression. In addition, 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is that the mechanism of action of 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide. One area of interest is the development of 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide derivatives with improved pharmacological properties, such as increased potency and selectivity for specific targets. Another area of research is the investigation of the potential of 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide as a crop protectant, due to its anti-fungal and anti-bacterial properties. Finally, further studies are needed to elucidate the mechanism of action of 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide and its potential applications in the treatment of cancer and neurodegenerative diseases.
Scientific Research Applications
2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer and Alzheimer's disease. Studies have shown that 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. In addition, 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
properties
IUPAC Name |
2-phenyl-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-12(10-11-6-2-1-3-7-11)15-13-14(17-20-16-13)18-8-4-5-9-18/h1-9H,10H2,(H,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRRTPWYBUEGCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NON=C2N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.